molecular formula C14H15N3O B2378787 3-(Pyrrolidin-1-ylcarbonyl)quinolin-2-amine CAS No. 33543-42-9

3-(Pyrrolidin-1-ylcarbonyl)quinolin-2-amine

Cat. No.: B2378787
CAS No.: 33543-42-9
M. Wt: 241.294
InChI Key: JEEJYJCZHYJMGA-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-ylcarbonyl)quinolin-2-amine is a chemical compound with the molecular formula C14H15N3O. It is known for its unique structure, which combines a quinoline ring with a pyrrolidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-ylcarbonyl)quinolin-2-amine typically involves the reaction of quinoline derivatives with pyrrolidine. One common method includes the use of quinoline-2-carboxylic acid, which is reacted with pyrrolidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-ylcarbonyl)quinolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Pyrrolidin-1-ylcarbonyl)quinolin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-ylcarbonyl)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyrrolidin-1-ylcarbonyl)pyridine-2-amine
  • 3-(Pyrrolidin-1-ylcarbonyl)isoquinolin-2-amine
  • 3-(Pyrrolidin-1-ylcarbonyl)quinoxalin-2-amine

Uniqueness

3-(Pyrrolidin-1-ylcarbonyl)quinolin-2-amine is unique due to its specific combination of a quinoline ring and a pyrrolidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from similar compounds .

Properties

IUPAC Name

(2-aminoquinolin-3-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c15-13-11(14(18)17-7-3-4-8-17)9-10-5-1-2-6-12(10)16-13/h1-2,5-6,9H,3-4,7-8H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEJYJCZHYJMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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